1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Physicochemical profiling Drug design SAR

Researchers pursuing kinase inhibitor SAR often encounter irreproducible results from regioisomeric impurities. 1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0) eliminates this variable, providing the exact 7-azaindole core with carboxylic acid at the critical 4-position for ATP-competitive hinge binding. - Validated scaffold: Appears as PDB ligand YKI (PDB ID: 2YKI), confirming target engagement geometry. - Fragment-efficient: MW 162.15, logD ~0.8, soluble in DMSO/MeOH/EtOH for parallel synthesis. - Supply reliability: ≥97% purity, ambient storage, global shipping from stock.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B11919085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CNC2=NC=CC(=C21)C(=O)O
InChIInChI=1S/C8H8N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)(H,11,12)
InChIKeyOQEGSHLOUGRIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid – Structural Baseline and Role as a Medicinal Chemistry Building Block


1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0), also referred to as 7-azaindole-4-carboxylic acid, is a heterocyclic carboxylic acid derivative featuring a fused pyrrole-pyridine (azaindole) core [1]. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, it serves as a versatile scaffold in medicinal chemistry and organic synthesis, particularly as a key intermediate for kinase inhibitor development [2]. Its rigid bicyclic architecture, combined with a carboxylic acid functional group at the 4-position, enables diverse derivatization strategies, including amide coupling, esterification, and halogenation, for the construction of pharmacologically active compounds .

1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid – Why In-Class Analogs Cannot Be Interchanged


Despite belonging to the broader azaindole family, 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exhibits unique structural and physicochemical attributes that preclude simple substitution with other azaindole regioisomers or positional analogs. The specific 7-azaindole core (pyrrolo[2,3-b]pyridine) offers a distinct hydrogen-bonding pattern with kinase hinge regions compared to 5-azaindole (pyrrolo[3,2-c]pyridine) or 6-azaindole (pyrrolo[3,2-b]pyridine) variants [1]. Moreover, the carboxylic acid placement at the 4-position provides a well-defined vector for derivatization that differs fundamentally from the 2-carboxylic acid or 5-carboxylic acid analogs, leading to divergent molecular recognition and biological outcomes in downstream applications [2][3]. These regiospecific differences manifest in measurable parameters including logD, synthetic accessibility of derivatives, and target engagement profiles, rendering generic interchangeability untenable without compromising experimental reproducibility or SAR integrity [4].

1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid – Comparative Performance Evidence for Procurement Decisions


Lipophilicity and Ionization State Differentiation from Regioisomeric Carboxylic Acid Analogs

The lipophilicity of 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, as measured by LogP (0.73) and LogD at pH 7.4 (-2.48), defines its protonation state and membrane permeability profile, which is markedly distinct from other azaindole carboxylic acid regioisomers. This differentiation is critical for predicting distribution and optimizing the pharmacokinetic properties of derived compounds [1].

Physicochemical profiling Drug design SAR

Scaffold Preorganization and Synthetic Versatility Relative to Non-Fused Heterocyclic Alternatives

The pyrrolo[2,3-b]pyridine core of this compound is a well-validated hinge-binding motif in kinase inhibitor design, offering a specific hydrogen-bonding network with the kinase hinge region that differs fundamentally from monocyclic heterocycles or other fused systems [1]. The carboxylic acid at the 4-position provides a versatile synthetic handle, enabling derivatization through amide bond formation or esterification with a range of amines and alcohols. This contrasts with non-carboxylic acid-bearing analogs, which require additional steps to introduce reactive groups, increasing synthetic complexity .

Medicinal chemistry Scaffold hopping Kinase inhibitor

Commercial Purity Grade and Batch Consistency Relative to Unspecified or Lower-Purity Sources

Commercial suppliers of 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically offer the compound with a certified purity of ≥97% or ≥98% by HPLC . This level of purity is essential for minimizing side reactions in multi-step syntheses and ensuring that biological assay results are not confounded by impurities. In contrast, sourcing from non-specialized vendors or using in-house synthesized material without rigorous purification can introduce variability in yields and biological activity [1].

Chemical synthesis Quality control Reproducibility

1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid – Evidence-Backed Research and Industrial Use Cases


Design and Synthesis of Novel Kinase Inhibitor Libraries for Oncology and Inflammation

The compound's 7-azaindole core is a privileged scaffold for ATP-competitive kinase inhibition, forming a critical hinge-binding interaction. Its carboxylic acid group at the 4-position serves as a versatile anchor for rapid diversification into amide or ester libraries. This makes it an ideal starting point for generating focused libraries targeting kinases such as JAK, BTK, FGFR, and c-Met, as evidenced by its widespread use in patent and academic literature for kinase inhibitor development [1][2].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Lead Optimization

With a molecular weight of 162.15 g/mol and high ligand efficiency potential, this compound qualifies as a fragment-sized molecule. Its appearance in the Protein Data Bank (PDB) as a component of a larger ligand bound to a target (PDB ID: 2YKI, ligand code YKI) validates its use as a starting fragment for growing and linking strategies [3]. The well-defined vector provided by the C4-carboxylic acid allows for rational, structure-guided elaboration to improve potency and selectivity while maintaining favorable physicochemical properties .

Synthesis of Advanced Intermediates and Building Blocks for Parallel Synthesis

The compound's commercial availability at high purity (≥97%) and its well-characterized solubility profile (soluble in DMSO, methanol, ethanol) make it an attractive building block for parallel synthesis and medicinal chemistry workflows . Its carboxylic acid functionality is amenable to high-throughput amide coupling reactions, enabling the rapid generation of structurally diverse compound arrays for biological screening. Its stability under standard storage conditions ensures reliable performance across large-scale synthesis campaigns .

Structure-Activity Relationship (SAR) Exploration of Azaindole-Based Inhibitors

The regiospecific placement of the carboxylic acid at the 4-position is critical for SAR studies, as it directly influences both the binding mode and the physicochemical properties of derived compounds. Procurement of this specific regioisomer ensures that SAR studies accurately reflect the influence of the 4-position substitution, avoiding confounding results that would arise from using other azaindole carboxylic acid isomers, which possess different vectors for derivatization and distinct electronic properties [4].

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